molecular formula C19H27NO3 B2611230 N-[(2-Ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide CAS No. 2411318-30-2

N-[(2-Ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide

Cat. No.: B2611230
CAS No.: 2411318-30-2
M. Wt: 317.429
InChI Key: UWZWPERYPWZIPU-UHFFFAOYSA-N
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Description

N-[(2-Ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide is a synthetic organic compound with a complex structure. This compound is characterized by the presence of an amide group, an ethyl-substituted phenyl ring, and a methoxy-substituted oxane ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide typically involves multiple steps:

    Formation of the Amide Bond: The initial step involves the reaction of 2-ethylbenzylamine with acryloyl chloride under basic conditions to form the intermediate N-[(2-ethylphenyl)methyl]prop-2-enamide.

    Oxane Ring Introduction: The intermediate is then reacted with 4-methoxyoxan-4-ylmethyl chloride in the presence of a base such as sodium hydride to introduce the oxane ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the oxane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-Ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide is utilized in several scientific research fields:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2-Ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Methylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide
  • N-[(2-Ethylphenyl)methyl]-N-[(4-ethoxyoxan-4-yl)methyl]prop-2-enamide
  • N-[(2-Ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]but-2-enamide

Uniqueness

N-[(2-Ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of both an ethyl-substituted phenyl ring and a methoxy-substituted oxane ring. These structural features contribute to its distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[(2-ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-4-16-8-6-7-9-17(16)14-20(18(21)5-2)15-19(22-3)10-12-23-13-11-19/h5-9H,2,4,10-15H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZWPERYPWZIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CN(CC2(CCOCC2)OC)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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